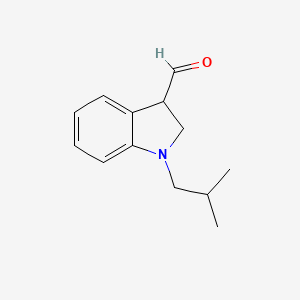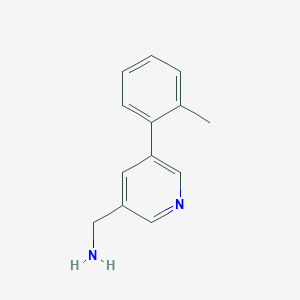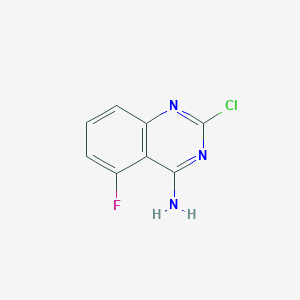![molecular formula C12H8O3 B11900597 8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 194659-65-9](/img/structure/B11900597.png)
8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE is a heterocyclic compound featuring a chromen-4-one scaffold fused with a furan ring. This compound is known for its diverse biological properties and significant applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the efficient synthetic routes for 8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE involves the Lewis acid-catalyzed formal [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes. This reaction proceeds via a cascade of Michael addition, nucleophilic addition, and elimination in the presence of Yb(OTf)3, forming two new σ (C–C and C–O) bonds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route provides a practical and efficient method for its fabrication, which could be adapted for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furan or chromenone rings.
Substitution: Substitution reactions can occur at various positions on the furan or chromenone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
8-METHYL-4H-FURO[3,2-C]CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Due to its diverse biological activities, it is explored for potential therapeutic applications.
Industry: The compound is used in the development of chemosensors, photosensitizers, and molecular probes.
Wirkmechanismus
The mechanism of action
Eigenschaften
CAS-Nummer |
194659-65-9 |
|---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
8-methylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C12H8O3/c1-7-2-3-10-9(6-7)11-8(4-5-14-11)12(13)15-10/h2-6H,1H3 |
InChI-Schlüssel |
QAMGNFWLXLGSIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)

![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)


![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)







